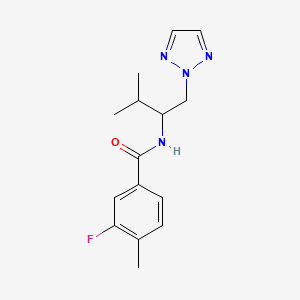

3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

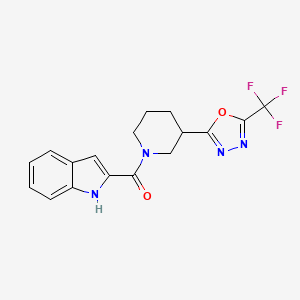

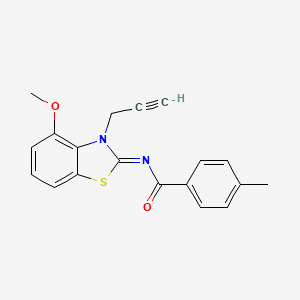

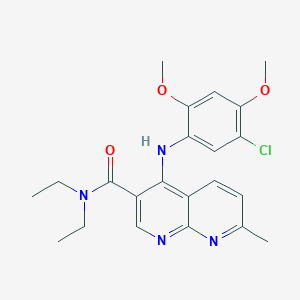

Compounds with structures similar to the one you provided, such as quinazolinone and quinazoline derivatives, are important in medicinal chemistry. They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular structure of a compound greatly influences its properties and reactivity. For instance, quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of properties .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For instance, quinazolinone derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

Applications De Recherche Scientifique

Antitumor and Anticancer Activity

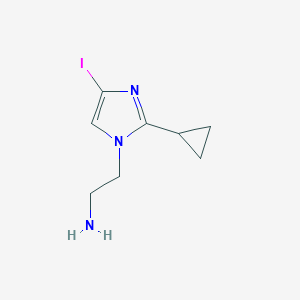

Imidazole derivatives have garnered attention for their potential as antitumor agents. Research suggests that this compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .

Kinase Inhibition

The compound BLU-667, which contains an imidazole moiety, selectively inhibits the RET kinase. RET is implicated in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. BLU-667 has shown promise in preclinical studies, particularly against RET mutations and fusion-driven tumors .

Anti-HIV Activity

While not directly related to the mentioned compound, imidazole derivatives have been investigated for their potential as anti-HIV agents. These compounds may interfere with viral replication or entry, offering a novel approach to combatting HIV .

Antibacterial Properties

Imidazole derivatives have demonstrated antibacterial activity against various pathogens. Although specific studies on the mentioned compound are scarce, its structural similarity to other imidazole-based antibacterials warrants further exploration .

Anti-Inflammatory Effects

Imidazole-containing compounds have been studied for their anti-inflammatory properties. While the exact impact of the mentioned compound remains to be elucidated, its structure suggests potential in modulating inflammatory pathways .

Antiviral Potential

Given the broad spectrum of imidazole derivatives, it’s plausible that this compound may exhibit antiviral effects. Investigations into its activity against specific viruses could provide valuable insights .

Mécanisme D'action

The mechanism of action of a compound depends on its structure and the target it interacts with. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O/c1-10(2)14(9-20-17-6-7-18-20)19-15(21)12-5-4-11(3)13(16)8-12/h4-8,10,14H,9H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFJIHZOSQQOSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(CN2N=CC=N2)C(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)

![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)

![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)

![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)

![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)